![molecular formula C14H18O5 B14268556 Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate CAS No. 189386-88-7](/img/structure/B14268556.png)
Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate is an organic compound with a complex structure that includes an ester and an ether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate can be achieved through several methods. One common approach involves the esterification of acetic acid with the corresponding alcohol, [(1-phenylpropan-2-yl)oxy]methanol, in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents can be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Aplicaciones Científicas De Investigación
Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as a prodrug that can be metabolized into active pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate involves its interaction with specific molecular targets. The ester and ether groups can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
2-Methyl-1-phenyl-2-propanyl acetate: A structurally related compound with similar ester functionality.
Uniqueness
Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate is unique due to its specific combination of ester and ether groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Propiedades
Número CAS |
189386-88-7 |
|---|---|
Fórmula molecular |
C14H18O5 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
methyl 2-acetyloxy-2-(1-phenylpropan-2-yloxy)acetate |
InChI |
InChI=1S/C14H18O5/c1-10(9-12-7-5-4-6-8-12)18-14(13(16)17-3)19-11(2)15/h4-8,10,14H,9H2,1-3H3 |
Clave InChI |
YAEVZBOPSJSZGK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)OC(C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


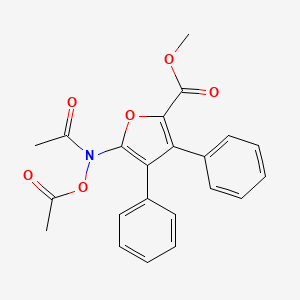
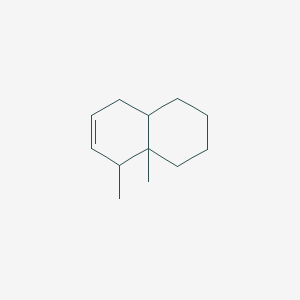
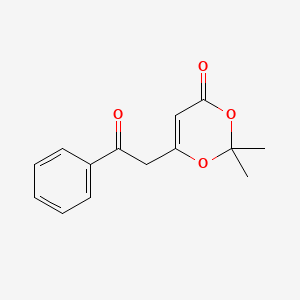
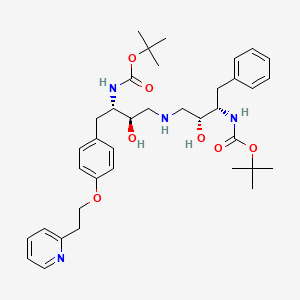
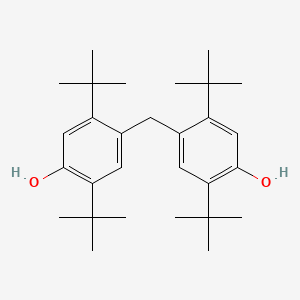
![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)
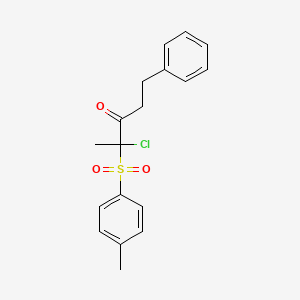

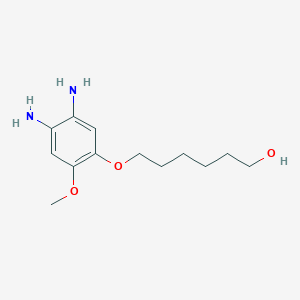
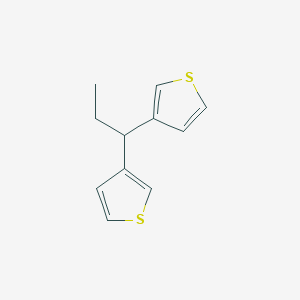
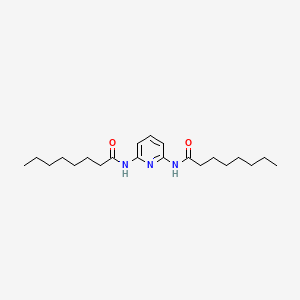
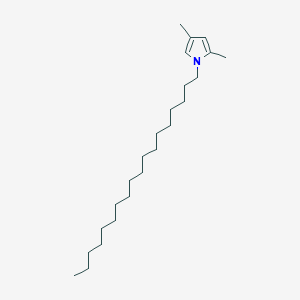
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
